2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one

Physicochemical Profiling ADME Prediction Formulation Development

Lignin researchers require authentic standards for degradation pathway quantification. 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (CAS 2034-61-9) is the primary hydrogenation product and thermodynamically favored alkaline isomer. • Lower XlogP (0.30 vs. 1.00) reduces DMSO artifacts in aqueous assays. • Chiral center enables enantioselective synthesis and chiral HPLC/SFC validation. • Verified in Pisonia umbellifera for accurate metabolomics dereplication.

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 2034-61-9
Cat. No. B1295622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
CAS2034-61-9
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC(=C(C=C1)O)OC)O
InChIInChI=1S/C10H12O4/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6,11-12H,1-2H3
InChIKeyXADGCRVOLDLTQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one


2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (CAS 2034-61-9) is a phenolic alkyl-phenylketone characterized by a propanone backbone with hydroxyl substitution at the 2-position and a 4-hydroxy-3-methoxyphenyl moiety [1]. This compound, with a molecular weight of 196.20 g/mol and an XlogP of 0.30, is a naturally occurring metabolite found in species such as Pisonia umbellifera and Tetradium glabrifolium [2] and serves as a critical reference standard in lignin chemistry [3].

Natural product metabolite (plant-derived)
Chiral reference standard (racemic or enantiopure)
Lignin model compound for degradation studies

Substitution Limitations for 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one


Direct substitution of 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one with structurally similar phenylpropanones, such as 1-(4-hydroxy-3-methoxyphenyl)propan-1-one (Propiovanillone, CAS 1835-14-9), is not recommended due to critical differences in their physicochemical and stereochemical properties [1]. The presence of the additional chiral 2-hydroxyl group in the target compound fundamentally alters its hydrogen-bonding capacity, lipophilicity, and metabolic fate, which directly impacts its utility in specific assays and synthetic pathways [2]. The following quantitative evidence guide details these verifiable points of differentiation.

Polarity shift
Increased polarity and hydrogen-bond donor count relative to des-hydroxy analogs may shift partitioning and binding interactions.
Chiral center mismatch
The chiral carbon at C2 introduces enantiomer-dependent behavior not relevant to achiral comparators.
Reaction-pathway specificity
Under lignin-model hydrogenation conditions, the target compound is the main product; analogs may not replicate this selectivity.

Quantitative Differentiation: 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one


Reduced Lipophilicity vs. Propiovanillone

The introduction of a 2-hydroxyl group on the propanone chain of 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one results in a significantly lower calculated partition coefficient (XlogP) compared to its des-hydroxy analog, 1-(4-hydroxy-3-methoxyphenyl)propan-1-one (Propiovanillone) [1]. The target compound's XlogP is 0.30, whereas Propiovanillone has an XlogP of 1.00 [2]. This 0.70 unit decrease in logP suggests a greater affinity for aqueous phases and is predicted to influence membrane permeability and solubility [REFS-1, REFS-2].

Lipophilicity Reduction
Head-to-head
XlogP 0.30 vs 1.00
Δ -0.70
Supports aqueous solubility context
Predicted values; experimental validation recommended
Physicochemical Profiling ADME Prediction Formulation Development

Enhanced Hydrogen-Bonding Capacity

The target compound possesses two hydrogen bond donors (HBD) and four hydrogen bond acceptors (HBA), a profile that deviates significantly from the comparator Propiovanillone, which has one HBD and three HBA [1]. This difference is a direct consequence of the additional 2-hydroxyl group. The increased HBD count can lead to stronger and more specific interactions with biological targets, while also affecting the compound's ability to cross biological membranes passively [2].

H-Bond Donor Increase
Head-to-head
2 HBD, 4 HBA vs 1 HBD, 3 HBA
May influence target binding kinetics
Structural analysis; no binding data provided
Medicinal Chemistry Lead Optimization Molecular Interactions

Stereochemistry for Chiral Analysis and Synthesis

2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one contains a single chiral center at the 2-carbon position. While the CAS 2034-61-9 refers to the racemic mixture, the naturally occurring enantiomer is (2S)-2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one, isolated from sources like Pisonia umbellifera and Tetradium glabrifolium [1]. This inherent chirality provides a critical point of differentiation from achiral analogs like Propiovanillone. The chiral nature of this compound makes it an essential building block for the asymmetric synthesis of complex molecules and a necessary reference material for chiral purity method development [2].

Chiral Center
Supporting evidence
Racemate (CAS 2034-61-9)
(2S)-enantiomer natural
Enables enantiomer-specific studies
Natural enantiomer reported; sourcing verification needed
Chiral Chemistry Natural Product Synthesis Analytical Standards

Reactive Intermediate in Lignin Degradation

In lignin model studies, catalytic hydrogenation of 1-(4-hydroxy-3-methoxyphenyl)-1,2-propanedione yields a mixture of products. 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone (designated Compound V in the reference) is reported as the main product, distinct from the desired ketol (Compound VI) and other byproducts like vanillic acid and guaiacyl acetone [1]. This demonstrates that under reductive conditions, the target compound is a kinetically favored or more stable product relative to its regioisomer. Furthermore, the isomer 1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-propanone (VI) is known to rearrange to the target compound (V) in dilute alkali, indicating a thermodynamic driving force towards the target compound under basic conditions [1].

Lignin Hydrogenation Outcome
Class-level inference
Main product (Compound V) vs minor isomer (VI)
Primary reference for biomass conversion studies
Based on Gardner et al. 1962; class-level
Lignin Chemistry Biomass Conversion Mechanistic Studies

Application Scenarios for 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one


Aqueous Bioassays and Formulations

For scientists formulating in vitro assays where solubility is a limiting factor, 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one is a preferred choice over its more lipophilic analog, Propiovanillone. The quantifiably lower XlogP (0.30 vs. 1.00) and enhanced hydrogen-bonding capacity (2 HBD vs. 1 HBD) of the target compound [1] translate directly to better aqueous solubility. This property minimizes the need for high concentrations of DMSO or other organic co-solvents, thereby reducing potential solvent-induced artifacts and improving the reliability of dose-response data in cell-based assays for inflammation, antioxidant activity, or other phenotypic screens.

Enantioselective Synthesis and Chiral Purity

2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one is a critical raw material or analytical standard for any project requiring enantiomerically pure building blocks. Its defined chiral center at the 2-position differentiates it from achiral analogs [2]. Researchers involved in the asymmetric synthesis of complex natural products or pharmaceuticals, or analytical chemists tasked with developing and validating chiral HPLC or SFC methods, require this compound—specifically the (2S)- or (2R)-enantiomer—to confirm stereochemical outcomes or quantify enantiomeric excess (ee) in their products.

Lignin Depolymerization and Biomass Processing

This compound is an indispensable analytical standard for scientists investigating the chemical and enzymatic breakdown of lignin. The definitive study by Gardner et al. (1962) established that 2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one is the primary product of diketone hydrogenation and the thermodynamically favored isomer under alkaline conditions [3]. Therefore, it is the most relevant reference material for tracking and quantifying key reaction pathways in processes like catalytic hydrogenolysis, alkaline pretreatment of biomass, or microbial funneling of lignin-derived aromatic monomers. Using alternative phenylpropanones would not accurately represent the complex reaction network.

Natural Product Dereplication and Metabolomics

Given its verified natural occurrence in specific plant species such as Pisonia umbellifera and Tetradium glabrifolium [2], 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one serves as a valuable chemotaxonomic marker and a necessary authentic standard for LC-MS or GC-MS based metabolomics. Procurement of this standard is essential for the accurate dereplication of complex natural extracts, enabling researchers to distinguish this metabolite from closely related phenolic compounds and confirm the chemical profile of plants known for traditional medicinal uses.

Application
Selection Property
Validation Focus
Aqueous Bioassays
Polarity / solubility profile
Co-solvent requirement assessment in dose-response assays
Enantioselective Synthesis
Chiral identity at C2
Enantiomeric purity and stereochemical outcome verification
Lignin Depolymerization Studies
Reaction-intermediate specificity
Product distribution tracking under reductive conditions
Natural Product Metabolomics
Authenticated natural occurrence
Dereplication of plant extracts using reference standard

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